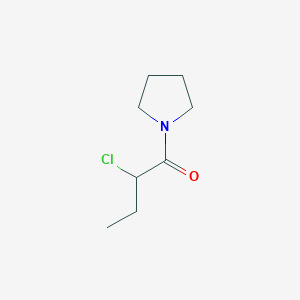![molecular formula C10H15N3O B1488296 [1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol CAS No. 1566880-66-7](/img/structure/B1488296.png)
[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol
概要
説明
[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol is a chemical compound that features a pyrrolidine ring substituted with an aminopyridine group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminopyridine Group: This step often involves nucleophilic substitution reactions where an aminopyridine derivative is introduced.
Addition of the Hydroxymethyl Group: This can be done through reduction reactions or other suitable methods to introduce the hydroxymethyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyridine or pyrrolidine rings.
Substitution: The aminopyridine group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aminopyridine ring.
科学的研究の応用
Chemistry
In chemistry, [1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study the interactions of pyrrolidine and pyridine derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of [1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The aminopyridine group can interact with enzymes or receptors, potentially modulating their activity. The pyrrolidine ring may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties.
Aminopyridine derivatives: Compounds with aminopyridine groups can exhibit similar biological activities.
Uniqueness
What sets [1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol apart is the combination of the pyrrolidine ring with the aminopyridine group and the hydroxymethyl group
特性
IUPAC Name |
[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-9-2-1-4-12-10(9)13-5-3-8(6-13)7-14/h1-2,4,8,14H,3,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAHREPHTYMSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488218.png)

![N-[2-(2-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1488220.png)

![2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1488222.png)
![Tert-butyl[(piperidin-3-yl)methyl]amine](/img/structure/B1488225.png)


![N-[(3-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B1488232.png)


